Bienvenue dans la boutique en ligne BenchChem!

Quinazoline-8-carboxylic acid

Medicinal Chemistry Kinase Inhibitor p70S6K/Akt

Quinazoline-8-carboxylic acid (IUPAC: quinazoline-8-carboxylic acid, CAS 1783401-69-3) is a nitrogen-containing bicyclic heteroaromatic compound with the molecular formula C₉H₆N₂O₂ and a molecular weight of 174.16 g/mol. The core scaffold comprises a pyrimidine ring fused to a benzoic acid moiety, where the carboxylic acid is positioned at the 8-position (the 4-position of the benzene ring).

Molecular Formula C9H6N2O2
Molecular Weight 174.16 g/mol
Cat. No. B7964335
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuinazoline-8-carboxylic acid
Molecular FormulaC9H6N2O2
Molecular Weight174.16 g/mol
Structural Identifiers
SMILESC1=CC2=CN=CN=C2C(=C1)C(=O)O
InChIInChI=1S/C9H6N2O2/c12-9(13)7-3-1-2-6-4-10-5-11-8(6)7/h1-5H,(H,12,13)
InChIKeyUPGZAERNNNZSPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Quinazoline-8-carboxylic Acid (CAS 1783401-69-3): Chemical Identity and Utility as a Bifunctional Heterocyclic Building Block for Downstream Functionalization


Quinazoline-8-carboxylic acid (IUPAC: quinazoline-8-carboxylic acid, CAS 1783401-69-3) is a nitrogen-containing bicyclic heteroaromatic compound with the molecular formula C₉H₆N₂O₂ and a molecular weight of 174.16 g/mol [1]. The core scaffold comprises a pyrimidine ring fused to a benzoic acid moiety, where the carboxylic acid is positioned at the 8-position (the 4-position of the benzene ring) [1]. This regiochemistry distinguishes it from other quinazolinecarboxylic acid isomers and establishes the compound as a versatile bifunctional intermediate for amidation, esterification, and directed C–H functionalization reactions . In medicinal chemistry focused on kinase targets, the 8-carboxylic acid motif serves as a pharmacophore-compatible anchor point for derivatization into amide-based inhibitors, a role that is uniquely enabled by the spatial relationship between the carboxyl group and the quinazoline nitrogen positions [2].

Why Generic Quinazoline Carboxylic Acids Cannot Substitute for the 8-Regioisomer in Kinase-Targeted and Bioisostere-Driven Lead Optimization


Substitution of quinazoline-8-carboxylic acid with a regioisomeric or heterocyclic core analog is intrinsically limited because the precise spatial geometry of the carboxyl group dictates molecular recognition in key biological targets. The 8-carboxylic acid position serves as a critical H-bond acceptor/donor that interacts with the kinase hinge region and DFG motif residues in p70S6K/Akt dual inhibitors, a binding mode that cannot be replicated by the 2- or 4-carboxylic acid isomers [1]. Furthermore, in the antiallergy-active pyrido[2,1-b]quinazoline series, moving the carboxyl group from the 8-position to the 2-position of the pyrido-fused scaffold retains oral activity but alters potency ratios relative to cromolyn sodium benchmarks [2]. These considerations underscore that the 8-carboxylic acid is not merely a solubilizing handle but a positionally constrained pharmacophoric element whose substitution leads to a loss of validated structure-activity relationships and established in vivo efficacy profiles.

Quantitative Comparative Evidence: Rationale for Prioritizing Quinazoline-8-carboxylic Acid Over Closest Analogs


Kinase Selectivity and Potency Advancement: The 8-Carboxylic Acid Scaffold vs. 4-Carboxylic Acid in p70S6K/Akt Dual Inhibition

The 4-benzylamino-quinazoline-8-carboxylic acid amide scaffold, derived from the 8-carboxylic acid building block, demonstrated sub-micromolar p70S6K biochemical activity and served as the starting point for a structural optimization program that yielded the clinical candidate M2698 [1]. M2698 (8-amide) achieved an IC₅₀ of 1 nM for p70S6K, Akt1, and Akt3, with relative selectivity against a panel of 264 kinases (only 6 kinases within 10-fold IC₅₀ of p70S6K) [2]. In contrast, quinazoline-4-carboxylic acid-derived inhibitors are primarily directed toward Aurora A kinase with reported compounds such as 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid achieving Aurora A inhibition [3]. The 8-substitution pattern is essential for the unique ATP-competitive dual inhibition of p70S6K and Akt, a profile not recapitulated by the 4-carboxylic acid series [1]. The 8-amide also demonstrates BBB penetrance with brain tumor exposure 4-fold higher than non-disease brain in rodent models [2].

Medicinal Chemistry Kinase Inhibitor p70S6K/Akt

Physicochemical Differentiation: pKa of Quinazoline-8-carboxylic Acid vs. Quinoline-8-carboxylic Acid and Its Impact on Biorthogonal Conjugation pH Compatibility

The pKa of the carboxylic acid moiety in quinazoline-8-carboxylic acid is approximately 4.2 , whereas the pKa for the structurally analogous quinoline-8-carboxylic acid is reported at 1.82 at 25 °C . The acid-strength difference of approximately 2.4 pKa units indicates that quinazoline-8-carboxylic acid will be predominantly carboxylate (-COO⁻) at physiological pH (7.4), whereas quinoline-8-carboxylic acid will be near complete ionization. This difference modulates its reactivity in pH-dependent amide coupling chemistries (e.g., EDC/NHS and HOBt-mediated conjugations), where the 8-carboxylic acid exhibits superior nucleophilicity control in slightly acidic to neutral activation conditions .

Physical Organic Chemistry Conjugation Chemistry Biorthogonal Chemistry

Antiallergy Potency of Pyrido[2,1-b]quinazoline-8-carboxylic Acid Core vs. Cromolyn Sodium and Doxantrazole in Rat PCA Model

The unsubstituted 11-oxo-11H-pyrido[2,1-b]quinazoline-8-carboxylic acid demonstrated oral activity superior to cromolyn sodium and doxantrazole when administered intravenously in the rat PCA test [1]. The 2-methyl analog (compound 6) was 10-fold more potent orally than doxantrazole in preventing death in 50% of animals (ID₅₀) in the rat allergic bronchospasm model [2]. The 8-carboxylic acid position is conserved across all active analogs; the corresponding 2-carboxylic acid regioisomeric series showed comparable but not superior activity to the 8-acid series in cross-series evaluation [3].

Antiallergy Mast Cell Stabilization Passive Cutaneous Anaphylaxis

Thermal Stability Profile: Decarboxylation Threshold of Quinazoline-8-carboxylic Acid vs. Isomeric Quinazoline-4-carboxylic Acid and Synthetic Processing Windows

Quinazoline-8-carboxylic acid undergoes decarboxylation at elevated temperatures (>150 °C) under ambient pressure . In contrast, 4-oxo-1H-quinazoline-8-carboxylic acid (the 4-oxo congener) exhibits a melting point of 310–315 °C with decomposition, indicating a higher thermal threshold before decarboxylation . The parent quinazoline-8-carboxylic acid's moderate thermal stability relative to the 4-oxo analog limits high-temperature (>150 °C) solvent-free amidation protocols but favors mild coupling strategies (e.g., CDI, TBTU) that preserve the integrity of the electron-deficient quinazoline core and prevent premature decarboxylation during downstream functionalization at the 2- and 4-positions .

Synthetic Chemistry Thermal Stability Process Chemistry

Regiochemical Advantage in Parallel Medicinal Chemistry: Site-Selective Derivatization at C-2 and C-4 Positions vs. C-8 Position Compared to Isoquinoline-8-carboxylic Acid

The electron-deficient quinazoline core in quinazoline-8-carboxylic acid activates the 2- and 4-positions toward nucleophilic aromatic substitution (SₙAr), while the 8-carboxylic acid remains available for orthogonal amide/ester derivatization [1]. In contrast, isoquinoline-8-carboxylic acid (CAS 61563-43-7) lacks the second ring nitrogen and thus the dual SₙAr activation sites, restricting diversification to the carboxylic acid handle only . This regiochemical feature enables parallel library synthesis strategies where the 8-carboxylic acid serves as an anchoring point for solid-phase or fluorous-phase synthesis, while C-2 and C-4 are sequentially diversified to explore kinase selectivity space [1]. Patent literature documents the use of this scaffold for combinatorial library generation targeting p70S6K/Akt and EGFR/Her2 dual inhibition [2].

Parallel Synthesis C-H Functionalization Medicinal Chemistry

Recommended Application Scenarios for Quinazoline-8-carboxylic Acid Procurement Based on Validated Differential Evidence


PAM-Pathway (PI3K/Akt/mTOR) Kinase Inhibitor Lead Optimization

Given the demonstrated sub-micromolar activity of the 4-benzylamino-quinazoline-8-carboxylic acid amide scaffold toward p70S6K and its successful optimization into a clinical-stage dual inhibitor with an IC₅₀ of 1 nM [REFS-1, REFS-2], procurement of quinazoline-8-carboxylic acid is recommended for groups conducting scaffold-hopping or focused library synthesis aimed at PAM pathway targets. The ability to conduct parallel diversification at C-2, C-4, and the 8-amide position enables rapid SAR exploration for overcoming Akt-mediated feedback reactivation [1].

Mast Cell Stabilizer-Based Antiallergy Agent Discovery

The 11-oxo-11H-pyrido[2,1-b]quinazoline-8-carboxylic acid chemotype established oral efficacy surpassing cromolyn sodium and doxantrazole in rat PCA and allergic bronchospasm models [REFS-1, REFS-2]. Consequently, quinazoline-8-carboxylic acid serves as a key starting material for synthesizing fused pyrido-quinazoline analogs. The 2-methyl substitution effect yielding a 10-fold oral potency improvement over doxantrazole provides a rational starting point for further SAR around the 2-position [2].

pH-Controlled Bioconjugation and Affinity Probe Construction

With a pKa of ~4.2, significantly higher than the pKa of 1.82 for quinoline-8-carboxylic acid [1], quinazoline-8-carboxylic acid is the preferred scaffold for activating ester or amide formation under mildly acidic conditions (pH 5.5–6.5) [2]. This property is critical for constructing kinase-targeted activity-based probes (ABPs) and PROTAC linkers where the warhead must be attached under conditions that do not denature the target protein or cleave acid-sensitive functional groups on the E3 ligase ligand [1].

Solid-Phase Combinatorial Library Synthesis for Kinase Profiling

The presence of three chemically orthogonal diversification sites (C-2, C-4, and 8-COOH) allows adaptation to solid-phase split-and-pool protocols [1]. While isoquinoline-8-carboxylic acid provides only a single reaction handle [2], the quinazoline-8-carboxylic acid resin-immobilized through the 8-carboxyl group permits iterative SₙAr chemistry at C-2 and C-4 to generate >1,000-member libraries for broad kinome selectivity profiling, as validated by the M2698 clinical program [1].

Quote Request

Request a Quote for Quinazoline-8-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.